3-[(Oxolan-3-yloxy)methyl]pyridine
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Overview
Description
3-[(Oxolan-3-yloxy)methyl]pyridine is an organic compound that features a pyridine ring substituted with an oxolan-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxolan-3-yloxy)methyl]pyridine typically involves the nucleophilic substitution reaction of pyridine derivatives with oxolan-3-yloxy compounds. One common method is the reaction of 3-bromo-2-(oxolan-3-yloxy)pyridine with suitable nucleophiles under mild conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxolan-3-yloxy)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions with halogenated pyridine derivatives are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
3-[(Oxolan-3-yloxy)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Oxolan-3-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The oxolan-3-yloxy group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(oxolan-3-yloxy)pyridine: A precursor in the synthesis of 3-[(Oxolan-3-yloxy)methyl]pyridine.
3-Methylpyridine: A structurally similar compound with different functional groups.
Pyridine N-oxides: Oxidized derivatives of pyridine with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(oxolan-3-yloxymethyl)pyridine |
InChI |
InChI=1S/C10H13NO2/c1-2-9(6-11-4-1)7-13-10-3-5-12-8-10/h1-2,4,6,10H,3,5,7-8H2 |
InChI Key |
PQIFYLJJLOAPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCC2=CN=CC=C2 |
Origin of Product |
United States |
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